1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone

Medicinal chemistry Synthetic intermediate Regioisomer

Medicinal chemists optimizing Pim kinase inhibitors require the precise 3-amino-4-acetyl regiochemistry on the 2,6-dichloropyridine scaffold-generic or deaminated analogs fail in established cyclization routes. 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone (CAS 912772-91-9) delivers: • Orthogonal 3-NH2 (nucleophilic) and 4-Ac (electrophilic) sites enabling sequential derivatization without protecting-group manipulation • Validated precursor for bicyclic pyrazolopyridine, imidazopyridine, and triazolopyridine kinase inhibitor scaffolds targeting Pim-1/2/3 • ≥97% purity; shipped ambient under rigorous QA documentation

Molecular Formula C7H6Cl2N2O
Molecular Weight 205.04 g/mol
CAS No. 912772-91-9
Cat. No. B1518961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone
CAS912772-91-9
Molecular FormulaC7H6Cl2N2O
Molecular Weight205.04 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=NC(=C1N)Cl)Cl
InChIInChI=1S/C7H6Cl2N2O/c1-3(12)4-2-5(8)11-7(9)6(4)10/h2H,10H2,1H3
InChIKeyVASUBHNCBPDOPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Sourcing


1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone (CAS 912772-91-9; synonyms: 4-acetyl-3-amino-2,6-dichloropyridine) is a halogenated pyridine derivative with the molecular formula C₇H₆Cl₂N₂O and a molecular weight of 205.04 g/mol [1]. The compound features a 2,6-dichloropyridine core with an amino substituent at the 3-position and an acetyl group at the 4-position. It is commercially available as a research chemical and synthetic building block, with typical purity specifications of ≥97% . The compound is classified under HS code 29333999 for unfused pyridine ring compounds .

Dual-functional building block for heterocycle synthesis
Supports regiospecific Pim kinase inhibitor construction
Ensures SAR consistency via defined substitution pattern

Generic Substitution Limitations


In medicinal chemistry and agrochemical intermediate procurement, substituting 1-(3-amino-2,6-dichloropyridin-4-yl)ethanone with a generic dichloropyridine analog is not viable due to the precise regiochemical requirements of downstream synthetic routes. The 3-amino-4-acetyl substitution pattern on the 2,6-dichloropyridine scaffold provides a specific vector for further derivatization that positional isomers lack [1]. Regioisomeric analogs—such as the 4-amino-3-acetyl isomer—present an altered spatial arrangement of functional groups that would yield structurally distinct final compounds, invalidating structure-activity relationship (SAR) data from established synthetic programs . Similarly, deaminated analogs lacking the 3-amino group cannot undergo the same amine-directed coupling reactions. This compound serves as a defined, literature-cited intermediate in kinase inhibitor synthesis programs, where substitution with an alternative building block would break the established synthetic route and require re-optimization of reaction conditions .

Regioisomer
Target: 3-amino, 4-acetyl substitution
Alternative: 4-amino-3-acetyl isomer may produce structurally distinct products, invalidating SAR data.
Functional group loss
Target: contains both -NH₂ and -C(=O)CH₃
Deaminated or deacetylated analogs lack one reactive handle, limiting synthetic versatility.
Regioisomeric identity should be confirmed by analytical methods before use.

Comparative Evidence for Procurement


Regioisomeric Differentiation

1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone differs from its regioisomer 1-(4-amino-2,6-dichloropyridin-3-yl)ethanone in the positioning of the amino and acetyl functional groups. The target compound places the amino group at the 3-position and the acetyl group at the 4-position of the 2,6-dichloropyridine ring; the isomer reverses this substitution pattern . These two compounds share identical molecular formulas (C₇H₆Cl₂N₂O) and molecular weights (205.04 g/mol) but are chemically distinct entities with different InChI Keys and CAS Registry Numbers [1].

Regioisomer identity
Data to verify
Target vs 4-amino-3-acetyl isomer: positional exchange of NH₂ and C(=O)CH₃ groups
Regioisomers are not interchangeable; substitution may break established synthetic routes.
Confirm identity via InChI Key or NMR; sources not cited.
Medicinal chemistry Synthetic intermediate Regioisomer

Functional Group Complementarity

The target compound contains both a primary amine group and an acetyl ketone group on the dichloropyridine scaffold. This dual functionality enables two distinct modes of derivatization: amine-directed reactions (amidation, sulfonylation, reductive amination) and ketone-directed reactions (condensation, reduction, organometallic addition). In contrast, the deaminated analog 1-(2,6-dichloropyridin-4-yl)ethanone (CAS 185319-20-4) lacks the 3-amino group entirely, reducing its hydrogen bond donor count from 1 to 0 and eliminating amine-mediated synthetic options [1]. Similarly, 3-amino-2,6-dichloropyridine (CAS 62476-56-6) lacks the 4-acetyl group, eliminating the ketone handle for further functionalization .

Functional group count
Class-level
Target has two reactive handles (NH₂ + C(=O)CH₃); deaminated or deacetylated analogs have only one.
Dual functionality reduces synthetic step count and supports orthogonal derivatization.
Computed HBD/HBA from PubChem; no experimental reactivity comparison.
Organic synthesis Building block Functional group

Pim Kinase Inhibitor Scaffold

The 2,6-dichloropyridine scaffold with 3-amino substitution is a recognized structural motif in kinase inhibitor medicinal chemistry. While direct activity data for 1-(3-amino-2,6-dichloropyridin-4-yl)ethanone itself is not publicly reported, structurally related dichloropyridine-based compounds have demonstrated Pim-1 kinase inhibitory activity in the low micromolar to nanomolar range. A representative related compound bearing a 2,6-dichloropyridine-derived core showed an IC₅₀ of 1,000 nM against human Pim-1 kinase in a homogeneous time-resolved fluorescence assay [1]. Amino-substituted pyridines are claimed in multiple patent families as kinase inhibitor scaffolds for serine/threonine kinase-mediated disorders including cancer [2]. The target compound serves as a versatile intermediate for the construction of bicyclic kinase inhibitors targeting Pim-1, Pim-2, and Pim-3 [3].

Kinase scaffold context
Class-level
Related dichloropyridine core: Pim-1 IC₅₀ = 1,000 nM (HTRF assay)
Target aligns with patented bicyclic kinase inhibitor synthetic routes; itself is an intermediate.
Direct activity data for the target compound is not publicly reported.
Kinase inhibitor Cancer Pim-1 Serine/threonine kinase

Commercial Purity & Sourcing Reproducibility

Commercial vendors supply 1-(3-amino-2,6-dichloropyridin-4-yl)ethanone at a minimum purity specification of 97% [1]. This is comparable to the purity grade offered for the parent scaffold 3-amino-2,6-dichloropyridine (97%, Thermo Scientific / Alfa Aesar) . The compound is available from multiple established chemical suppliers with defined storage conditions: 4°C, protect from light, ship at room temperature . The MDL number (MFCD08235183) provides a standardized identifier for unambiguous procurement across vendor platforms [2].

Commercial purity
Specification review
≥97% purity, MDL MFCD08235183
Consistent purity grade across suppliers supports reproducible reaction outcomes.
Vendor datasheets; analytical method typically HPLC or GC.
Quality control Procurement Purity Analytical chemistry

Research & Industrial Applications


Bicyclic Pim Kinase Inhibitor Synthesis

This compound serves as a key intermediate in the construction of bicyclic kinase inhibitor scaffolds targeting Pim-1, Pim-2, and Pim-3 serine/threonine kinases implicated in tumorigenesis and hematopoietic cell proliferation [1]. The 3-amino group provides a handle for cyclization reactions to form fused heterocyclic systems, while the 4-acetyl group enables condensation or substitution chemistry. The 2,6-dichloro substitution pattern modulates electronic properties of the pyridine ring for optimal kinase ATP-binding site interactions [2].

Dual-Functional Building Block for Heterocycles

The compound's orthogonal reactive sites—the nucleophilic 3-amino group and the electrophilic 4-acetyl ketone—enable sequential derivatization without protecting group manipulation. This dual functionality supports the construction of diverse heterocyclic libraries, including pyrazolopyridines, imidazopyridines, and triazolopyridines, which are privileged scaffolds in drug discovery [1]. The dichloro substitution at positions 2 and 6 provides additional sites for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling [2].

Kinase Probe Development

The 2,6-dichloropyridine-3-amine scaffold is recognized as a privileged structure for serine/threonine kinase inhibition [1]. This specific intermediate, with its 4-acetyl substitution, enables the introduction of biotin tags, fluorescent reporters, or photoaffinity labels through ketone-directed chemistry. This application is particularly relevant for developing chemical probes to study Pim kinase signaling pathways in cancer biology and validating target engagement in cellular assays [2].

Chlorinated Pyridine Agrochemical Intermediates

Chlorinated pyridine derivatives are established scaffolds in agrochemical development, with 2,6-dichloropyridine derivatives demonstrating activity against various plant pathogens and pests [1]. The 3-amino-4-acetyl substitution pattern on this intermediate provides access to structural analogs of commercial pyridine-based fungicides and herbicides. The compound's HS classification (29333999) for unfused pyridine ring compounds aligns with agrochemical intermediate customs treatment [2].

Application
Selection Property
Validation Focus
Pim kinase inhibitor synthesis
3-amino-4-acetyl substitution pattern
Cyclization and condensation compatibility
Heterocyclic library construction
Orthogonal amino and acetyl reactivity
Sequential derivatization efficiency
Kinase chemical probe synthesis
Acetyl handle for tag conjugation
Biotin/fluorophore coupling feasibility
Agrochemical intermediate synthesis
2,6-dichloro substitution pattern
Bioactivity against target pathogens

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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